molecular formula C11H11NO2 B128031 methyl 2-methyl-1H-indole-1-carboxylate CAS No. 143952-53-8

methyl 2-methyl-1H-indole-1-carboxylate

Cat. No. B128031
M. Wt: 189.21 g/mol
InChI Key: GLIWPCSEQWGIRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-1H-indole-1-carboxylate, also known as MMIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMIC is a heterocyclic compound that belongs to the class of indole derivatives. The compound has a molecular formula of C11H11NO2 and a molecular weight of 189.21 g/mol.

Mechanism Of Action

The mechanism of action of methyl 2-methyl-1H-indole-1-carboxylate is not fully understood. However, studies have shown that the compound interacts with various biological targets, including enzymes and receptors. methyl 2-methyl-1H-indole-1-carboxylate has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in the inflammatory response. methyl 2-methyl-1H-indole-1-carboxylate has also been shown to interact with serotonin receptors, which are involved in the regulation of mood and behavior.

Biochemical And Physiological Effects

Methyl 2-methyl-1H-indole-1-carboxylate has been shown to possess various biochemical and physiological effects. In vitro studies have shown that methyl 2-methyl-1H-indole-1-carboxylate inhibits the growth of various bacterial and fungal strains. methyl 2-methyl-1H-indole-1-carboxylate has also been shown to possess cytotoxic activity against various cancer cell lines. In vivo studies have shown that methyl 2-methyl-1H-indole-1-carboxylate possesses anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

Methyl 2-methyl-1H-indole-1-carboxylate possesses various advantages and limitations for lab experiments. One advantage is its ease of synthesis, which allows for the production of large quantities of the compound. Another advantage is its versatility, as it can be used as a starting material for the synthesis of various indole derivatives. One limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of methyl 2-methyl-1H-indole-1-carboxylate. One direction is the development of new synthetic methods for the production of methyl 2-methyl-1H-indole-1-carboxylate and its derivatives. Another direction is the investigation of the mechanism of action of methyl 2-methyl-1H-indole-1-carboxylate and its interaction with biological targets. Additionally, the potential applications of methyl 2-methyl-1H-indole-1-carboxylate in the fields of medicinal chemistry, materials science, and organic synthesis should be further explored.

Synthesis Methods

Methyl 2-methyl-1H-indole-1-carboxylate can be synthesized through various methods, including the Fischer indole synthesis, the Bischler-Napieralski reaction, and the Pictet-Spengler reaction. The Fischer indole synthesis involves the condensation of an aldehyde or ketone with a primary amine in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of a β-aryl-ethylamine with a carboxylic acid derivative in the presence of a dehydrating agent. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with a tryptamine derivative in the presence of an acid catalyst.

Scientific Research Applications

Methyl 2-methyl-1H-indole-1-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, methyl 2-methyl-1H-indole-1-carboxylate has been shown to possess antimicrobial, antitumor, and anti-inflammatory properties. In materials science, methyl 2-methyl-1H-indole-1-carboxylate has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. In organic synthesis, methyl 2-methyl-1H-indole-1-carboxylate has been used as a starting material for the synthesis of various indole derivatives.

properties

CAS RN

143952-53-8

Product Name

methyl 2-methyl-1H-indole-1-carboxylate

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 2-methylindole-1-carboxylate

InChI

InChI=1S/C11H11NO2/c1-8-7-9-5-3-4-6-10(9)12(8)11(13)14-2/h3-7H,1-2H3

InChI Key

GLIWPCSEQWGIRA-UHFFFAOYSA-N

SMILES

CC1=CC2=CC=CC=C2N1C(=O)OC

Canonical SMILES

CC1=CC2=CC=CC=C2N1C(=O)OC

synonyms

1H-Indole-1-carboxylic acid, 2-methyl-, methyl ester

Origin of Product

United States

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